molecular formula C8H7BrN2O B11883639 3-Bromo-1-methyl-1H-indazol-4-ol

3-Bromo-1-methyl-1H-indazol-4-ol

Cat. No.: B11883639
M. Wt: 227.06 g/mol
InChI Key: SVUYERHMPBGENR-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-4-ol: is a heterocyclic compound with the molecular formula C8H7BrN2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1H-indazol-4-ol typically involves the bromination of 1-methyl-1H-indazole followed by hydroxylation. One common method includes:

    Bromination: The reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the third position.

    Hydroxylation: The brominated product is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-1H-indazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of 3-bromo-1-methyl-1H-indazol-4-one.

    Reduction: Formation of 1-methyl-1H-indazol-4-ol.

Scientific Research Applications

Chemistry: 3-Bromo-1-methyl-1H-indazol-4-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    1-Methyl-1H-indazol-4-ol: Lacks the bromine atom, which may result in different biological activities.

    3-Bromo-1H-indazol-4-ol: Lacks the methyl group, which may affect its solubility and reactivity.

    3-Bromo-1-methyl-1H-indazole: Lacks the hydroxyl group, which may influence its chemical reactivity and biological properties.

Uniqueness: 3-Bromo-1-methyl-1H-indazol-4-ol is unique due to the presence of both the bromine atom and hydroxyl group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-1-methylindazol-4-ol

InChI

InChI=1S/C8H7BrN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3

InChI Key

SVUYERHMPBGENR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)C(=N1)Br

Origin of Product

United States

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